PDHK1 Target Annotation: Differentiation from 2-Carboxamide Regioisomer and Benzothiadiazole Analog
N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide is explicitly annotated as a PDHK1 inhibitor in the Therapeutic Target Database (TTD Drug ID: D0Z5HL) and DrugMAP (ID: DMWHCOE), linked to patent US20130165450 as compound 15 [1]. In contrast, the 2-carboxamide regioisomer N-[2-(3-fluorophenyl)-2-methoxyethyl]-1,3-benzothiazole-2-carboxamide and the benzothiadiazole analog N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1797896-55-9) carry no PDHK1 target annotation in TTD, DrugMAP, or ChEMBL as of the search date [2]. This represents a qualitative target-level differentiation: for PDHK1-focused oncology programs, the 6-carboxamide compound is the only member of this close-analog set with documented PDHK1 engagement.
| Evidence Dimension | Target annotation (PDHK1 inhibitor status) |
|---|---|
| Target Compound Data | Annotated PDHK1 inhibitor (TTD D0Z5HL; DrugMAP DMWHCOE; patent US20130165450 compound 15) |
| Comparator Or Baseline | 2-carboxamide regioisomer: no PDHK1 annotation; Benzothiadiazole analog (CAS 1797896-55-9): no PDHK1 annotation |
| Quantified Difference | Qualitative: PDHK1 annotation present vs. absent |
| Conditions | Target database annotation (TTD, DrugMAP); patent document US20130165450 |
Why This Matters
For PDHK1-targeted drug discovery or chemical biology studies, selecting an analog without confirmed PDHK1 engagement introduces target-identity risk that is avoidable by choosing the annotated 6-carboxamide compound.
- [1] TTD/DrugMAP. Thiazole carboxamide derivative 6 (D0Z5HL/DMWHCOE): PDHK1 inhibitor, patent US20130165450 compound 15. Accessed 2026. View Source
- [2] Kuujia. CAS 1797896-55-9: N-[2-(3-Fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide. No PDHK1 annotation. https://www.kuujia.com/cas-1797896-55-9.html View Source
